molecular formula C20H17N3O3 B2626580 N-{[4-(benzyloxy)phenyl](cyano)methyl}-3-methyl-1,2-oxazole-5-carboxamide CAS No. 1311581-86-8

N-{[4-(benzyloxy)phenyl](cyano)methyl}-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B2626580
CAS No.: 1311581-86-8
M. Wt: 347.374
InChI Key: SECNARLCKNVBEI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, a five-membered ring containing an oxygen and a nitrogen, would add rigidity to the structure. The benzyloxy and cyano groups are likely to project from this ring, potentially allowing for interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the benzyloxy group could potentially be cleaved to yield a phenol and a carbocation, the cyano group could undergo addition reactions, and the oxazole ring could participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar cyano, carboxamide, and benzyloxy groups could impact the compound’s solubility, while the oxazole ring could influence its stability and reactivity .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its reactivity. Such studies could provide valuable insights into the properties and potential applications of this compound .

Properties

IUPAC Name

N-[cyano-(4-phenylmethoxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-14-11-19(26-23-14)20(24)22-18(12-21)16-7-9-17(10-8-16)25-13-15-5-3-2-4-6-15/h2-11,18H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECNARLCKNVBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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